What are the chemical and physical properties of phenylsilane?
What are the chemical and physical properties of phenylsilane?
An In-depth Technical Guide to Phenylsilane
Introduction
Phenylsilane (C₆H₅SiH₃) is an organosilicon compound that is structurally analogous to toluene, with a silyl (B83357) group substituting the methyl group.[1] This colorless liquid is a versatile and important reagent in organic and organometallic chemistry, primarily utilized for its properties as a mild and selective reducing agent.[2][3] Its unique reactivity, stemming from the polarized silicon-hydrogen bond, makes it a valuable tool in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.[4][5] This guide provides a comprehensive overview of the chemical and physical properties of phenylsilane, detailed experimental protocols, and a summary of its key applications for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
Phenylsilane is a clear, colorless liquid that is soluble in most common organic solvents.[1][6] It is sensitive to air and moisture, reacting slowly with water.[3][6] Upon heating, it can decompose to produce pungent fumes.[6][7]
Table 1: Physical Properties of Phenylsilane
| Property | Value | References |
| Molecular Formula | C₆H₈Si | [8][9] |
| Molecular Weight | 108.21 g/mol | [8][9] |
| CAS Number | 694-53-1 | [8] |
| Appearance | Clear, colorless liquid | [4][6] |
| Density | 0.877 g/mL at 25 °C | [4][9] |
| Boiling Point | 119-121 °C | [1][6] |
| Melting Point | -64 to -68 °C | [4][10] |
| Flash Point | 8 °C (46.4 °F) - closed cup | [8][9] |
| Refractive Index | n20/D 1.510 | [6][9] |
| Solubility | Soluble in organic solvents; reacts with water. | [1][6] |
| Vapor Pressure | 19.2 mmHg at 25 °C | [10] |
Table 2: Chemical Reactivity and Applications
| Reaction Type | Description | References |
| Hydrosilylation | A key reaction involving the addition of the Si-H bond across a double or triple bond, often catalyzed by transition metals. It is a fundamental process in organic synthesis.[11] | |
| Reduction Agent | Phenylsilane is a mild reducing agent used for the reduction of various functional groups, including aldehydes, ketones, esters, and amides.[2][6][12] It offers advantages such as mild reaction conditions and good functional group tolerance.[2] | |
| Amidation Reagent | It serves as an active amidation reagent, facilitating the formation of amide bonds, which is crucial in peptide synthesis.[4] | |
| Desulfinylation | In the presence of a base like KOH, phenylsilane can be used for the desulfinylation of α-sulfinylesters.[11] | |
| Polymerization | It can undergo photopolymerization with monomers like methyl methacrylate (B99206) (MMA).[9] | |
| Silicon Source | Used as a silicon source for the synthesis of silicon nanowires.[9] |
Experimental Protocols
Protocol 1: Synthesis of Phenylsilane
Phenylsilane can be synthesized by the reduction of phenyltrichlorosilane.[7][13] A common laboratory-scale method involves the use of a reducing agent like lithium aluminum hydride in an anhydrous solvent.
Materials:
-
Phenyltrichlorosilane (C₆H₅SiCl₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dilute sulfuric acid
-
Anhydrous sodium sulfate
-
Round-bottom flask with a dropping funnel and reflux condenser
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, a solution of lithium aluminum hydride in anhydrous THF is prepared and cooled in an ice bath.
-
Phenyltrichlorosilane is slowly added dropwise from the dropping funnel to the stirred LiAlH₄ solution. The molar ratio of trichlorophenylsilane to the catalyst is controlled.[14] The reaction is maintained at a temperature between -10 to 0 °C.[13][14]
-
The reaction progress is monitored by Thin-Layer Chromatography (TLC).[13][14]
-
Upon completion, the reaction mixture is carefully quenched by adding it to a dilute sulfuric acid solution under an ice bath.[13]
-
The organic layer is separated using a separatory funnel.[13][14]
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude phenylsilane is purified by distillation to yield a clear, colorless liquid.[13]
Protocol 2: Determination of Boiling Point (Thiele Tube Method)
The boiling point of phenylsilane can be determined using a small sample volume with the Thiele tube method.[15]
Materials:
-
Phenylsilane sample (~0.5 mL)
-
Small test tube (e.g., 10x75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube filled with mineral oil
-
Bunsen burner or microburner
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
A small amount of phenylsilane is placed in the small test tube.[15]
-
The capillary tube is placed inside the test tube with the open end down.[15]
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.[15]
-
The thermometer and sample assembly are placed in the Thiele tube, with the side arm being heated gently and continuously with a burner.[15]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.[15]
-
Heating is stopped, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[15]
-
The atmospheric pressure should be recorded as it affects the boiling point.[15]
Logical Relationships and Workflows
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of phenylsilane involves a series of sequential steps, starting from the reaction of precursors to the final purification of the product.
Caption: General workflow for the synthesis and purification of phenylsilane.
Application as a Reducing Agent
Phenylsilane's utility as a reducing agent can be conceptualized as a process where it donates a hydride to a substrate, often facilitated by a catalyst.
Caption: Conceptual pathway of phenylsilane as a reducing agent.
References
- 1. Phenylsilane - Wikipedia [en.wikipedia.org]
- 2. The reduction reactions of Phenylsilane_Chemicalbook [chemicalbook.com]
- 3. PHENYLSILANE | [gelest.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Phenylsilane | 694-53-1 [chemicalbook.com]
- 7. Phenylsilane | 694-53-1 [amp.chemicalbook.com]
- 8. Phenylsilane | 694-53-1 | FP45618 | Biosynth [biosynth.com]
- 9. Phenylsilane 97 694-53-1 [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. Phenylsilane as an effective desulfinylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenylsilane [organic-chemistry.org]
- 13. The Method for Preparing Phenyl Silane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 14. CN105801611A - Methods for preparing phenyl silane and diphenyl silane - Google Patents [patents.google.com]
- 15. chem.libretexts.org [chem.libretexts.org]
